molecular formula C10H10F2O B13091194 2-(2,6-Difluorophenyl)-2-methylpropanal

2-(2,6-Difluorophenyl)-2-methylpropanal

Cat. No.: B13091194
M. Wt: 184.18 g/mol
InChI Key: HIJCYKXPSMUGST-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanal typically involves the reaction of 2,6-difluorobenzaldehyde with isobutyraldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde groups react to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a controlled temperature to ensure the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(2,6-Difluorophenyl)-2-methylpropanol.

    Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in various chemical reactions that modulate the compound’s activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzaldehyde: Shares the difluorophenyl group but lacks the methylpropanal moiety.

    2,6-Difluorophenylacetic acid: Contains a similar difluorophenyl group but with an acetic acid moiety.

    2,6-Difluorophenol: Features the difluorophenyl group with a hydroxyl group.

Uniqueness

2-(2,6-Difluorophenyl)-2-methylpropanal is unique due to the combination of the difluorophenyl group and the methylpropanal moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H10F2O/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3

InChI Key

HIJCYKXPSMUGST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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